6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine
Description
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound featuring a tetrahydropyridine (THP) ring conjugated to a 1,2-oxazole moiety via an ethenyl linker. The THP scaffold is a partially saturated pyridine derivative, conferring both aromatic and aliphatic reactivity, while the 1,2-oxazole group introduces electron-rich and hydrogen-bonding capabilities. This structural hybrid is of interest in medicinal chemistry due to the pharmacological relevance of THP derivatives (e.g., neuroactive or anticancer agents) and the oxazole ring’s role in enhancing bioavailability and target binding .
Properties
CAS No. |
651314-35-1 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-[2-(1,2,3,4-tetrahydropyridin-6-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h3-6,8,11H,1-2,7H2 |
InChI Key |
ZWDUMGFEJHPKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(NC1)C=CC2=CC=NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the van Leusen reaction, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the hydrogenation of pyridine derivatives under specific conditions.
Coupling of the Two Rings: The final step involves the coupling of the oxazole and tetrahydropyridine rings through a vinyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and the development of more efficient catalysts for the Heck reaction.
Chemical Reactions Analysis
Types of Reactions
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides under specific conditions.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) and the indazole derivative 6-[2-(methylcarbamoyl)phenylsulfanyl]-3-E-[2-(pyridin-2-yl)ethenyl]indazole (). Key structural differences and similarities are summarized below:
- MPTP : The phenyl group at the 4-position of MPTP is critical for its neurotoxicity, as it is metabolized to MPP+, a mitochondrial complex I inhibitor. In contrast, the oxazole group in the target compound may reduce toxicity while retaining affinity for CNS targets .
- Indazole derivative : The sulfanyl and carbamoyl groups enhance solubility and protein-binding interactions, which are absent in the target compound. This suggests divergent therapeutic applications (e.g., anticancer vs. neurological) .
Pharmacological and Toxicological Profiles
- MPTP : Selectively destroys dopaminergic neurons via metabolic activation, causing irreversible parkinsonism. Its mechanism involves redox cycling and oxidative stress .
- Indazole derivative: Inhibits abnormal cell growth by targeting kinase pathways (e.g., VEGF or EGFR). The pyridinyl ethenyl group facilitates π-π stacking with enzyme active sites .
- However, the ethenyl linker could pose metabolic instability compared to the indazole derivative’s sulfanyl group.
Crystallographic and Computational Data
Structural analysis of similar compounds often employs tools like SHELX for crystallographic refinement (). For example:
- MPTP’s crystal structure reveals planar phenyl-THP alignment, favoring blood-brain barrier penetration.
Biological Activity
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine can be represented as follows:
Biological Activities
This compound exhibits various biological activities that can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of 1,2-oxazole compounds have shown promising anticancer properties. For instance, studies have demonstrated that certain oxazole derivatives exhibit cytotoxic effects against various human cancer cell lines. In particular:
- Cytotoxicity : Compounds similar to 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine have been tested against leukemia and breast cancer cell lines (e.g., CEM-13 and MCF-7), showing significant inhibition of cell proliferation .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of p53 pathways and caspase cleavage .
2. Antimicrobial Activity
The oxazole ring structure has been associated with antimicrobial properties. Several studies have highlighted the effectiveness of oxazole derivatives against a range of bacterial and fungal pathogens. For example:
- In vitro Studies : Compounds related to 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine have shown activity against Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
Certain derivatives have also been evaluated for their anti-inflammatory properties. In experimental models:
- Rat Paw Edema Method : Some oxazole derivatives exhibited significant reduction in edema formation compared to control groups .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of a series of oxazole derivatives on human cancer cell lines. The results indicated that compounds with the oxazole moiety significantly inhibited cell growth in a dose-dependent manner. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, several oxazole derivatives were tested against common pathogens. The results showed that some compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Research Findings Summary
The following table summarizes key findings related to the biological activities of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
